molecular formula C26H24N2O6 B11015475 N-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-L-tryptophan

N-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-L-tryptophan

Cat. No.: B11015475
M. Wt: 460.5 g/mol
InChI Key: LBMHQPSKMIUMEV-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-L-tryptophan is a complex organic compound with potential applications in various scientific fields. This compound features a benzo[c]chromen-3-yl moiety linked to an L-tryptophan derivative through an oxyacetyl bridge. Its unique structure suggests it may have interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-L-tryptophan typically involves multiple steps. One common approach starts with the preparation of the benzo[c]chromen-3-yl intermediate, which can be synthesized through a series of cyclization reactions involving appropriate starting materials like bromoethane . This intermediate is then reacted with an oxyacetyl derivative under controlled conditions to form the oxyacetyl-benzo[c]chromen-3-yl compound. Finally, this intermediate is coupled with L-tryptophan using peptide coupling reagents to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput synthesis techniques, automated reaction monitoring, and purification methods such as chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-L-tryptophan can undergo various chemical reactions, including:

    Oxidation: The benzo[c]chromen-3-yl moiety can be oxidized under specific conditions to form corresponding quinones.

    Reduction: The compound can be reduced to modify the oxidation state of the benzo[c]chromen-3-yl ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups into the oxyacetyl moiety.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound may have bioactive properties, making it useful in the study of biological pathways and mechanisms.

    Medicine: Its unique structure suggests potential therapeutic applications, such as in the development of new drugs or as a probe for studying disease mechanisms.

    Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-L-tryptophan likely involves interactions with specific molecular targets and pathways. The benzo[c]chromen-3-yl moiety may interact with enzymes or receptors, modulating their activity. The L-tryptophan derivative could influence neurotransmitter pathways, potentially affecting biological processes such as mood regulation and cognitive function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-L-tryptophan is unique due to its combination of a benzo[c]chromen-3-yl moiety and an L-tryptophan derivative. This dual functionality allows it to interact with a wide range of biological targets and participate in diverse chemical reactions, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C26H24N2O6

Molecular Weight

460.5 g/mol

IUPAC Name

(2S)-3-(1H-indol-3-yl)-2-[[2-[(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]acetyl]amino]propanoic acid

InChI

InChI=1S/C26H24N2O6/c29-24(28-22(25(30)31)11-15-13-27-21-8-4-3-5-17(15)21)14-33-16-9-10-19-18-6-1-2-7-20(18)26(32)34-23(19)12-16/h3-5,8-10,12-13,22,27H,1-2,6-7,11,14H2,(H,28,29)(H,30,31)/t22-/m0/s1

InChI Key

LBMHQPSKMIUMEV-QFIPXVFZSA-N

Isomeric SMILES

C1CCC2=C(C1)C3=C(C=C(C=C3)OCC(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)O)OC2=O

Canonical SMILES

C1CCC2=C(C1)C3=C(C=C(C=C3)OCC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O)OC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.